molecular formula C15H22N2 B8108687 (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole

(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole

Cat. No.: B8108687
M. Wt: 230.35 g/mol
InChI Key: HHYMIEJOTIFAOJ-ZFWWWQNUSA-N
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Description

(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole is a complex organic compound with a unique structure that includes a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole typically involves multi-step organic reactions. The process begins with the preparation of the pyridoindole core, followed by the introduction of the isobutyl group and the bromine atom. Common reagents used in these reactions include bromine, isobutyl bromide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and alkylation reactions are common, where the bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides and halogenating agents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole: shares structural similarities with other pyridoindole derivatives.

    Tetrahydro-β-carboline: Another compound with a similar core structure but different substituents.

    Indole Alkaloids: A class of compounds with diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4aS,9bR)-5-(2-methylpropyl)-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-11(2)10-17-14-6-4-3-5-12(14)13-9-16-8-7-15(13)17/h3-6,11,13,15-16H,7-10H2,1-2H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYMIEJOTIFAOJ-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2CCNCC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1[C@H]2CCNC[C@H]2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Reactant of Route 2
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Reactant of Route 3
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Reactant of Route 4
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Reactant of Route 5
Reactant of Route 5
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Reactant of Route 6
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole

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